![molecular formula C20H24N4O2S B2492762 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone CAS No. 899972-31-7](/img/structure/B2492762.png)
1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
The compound belongs to a class of chemicals characterized by the presence of a pyrazole core, a common motif in medicinal chemistry due to its biological relevance. Pyrazoles are known for their varied pharmacological activities, which stem from their ability to modulate different biological targets. The compound also contains a thiophene and a phenyl group, indicating potential for interesting electronic and steric interactions, impacting its reactivity and binding properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions starting from readily available precursors. For example, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through ring closure reactions of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic medium (Mathew, B., Suresh, J., & Anbazhagan, S., 2014). This method, along with modifications for specific functional groups in the target compound, could be applied or adapted for synthesis.
Molecular Structure Analysis
Molecular structure analysis often relies on techniques like X-ray diffraction, NMR, and IR spectroscopy. Studies on similar compounds provide insights into molecular geometry, electronic distribution, and intramolecular interactions, which are crucial for understanding reactivity and biological activity. For instance, 1-[3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one was characterized by spectroscopic techniques and X-ray diffraction studies, revealing significant details about its structure (Delgado, G., et al., 2020).
properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-22-8-10-23(11-9-22)14-20(26)24-17(15-5-2-3-6-18(15)25)13-16(21-24)19-7-4-12-27-19/h2-7,12,17,25H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRRRBNZYJKFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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